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Pharmacology and Experimental Data

The table below summarizes the available pharmacodynamic and efficacy data for GSK2188931B from a rat

model of myocardial infarction (MI) and subsequent in vitro analyses [1].

Aspect Experimental Model/System Treatment Protocol Key Findings and Outcomes

| In Vivo Efficacy | Rat post-myocardial infarction model [1] | GSK2188931B (80 mg/kg/d) in chow for 5

weeks post-MI [1] | Improved LV ejection fraction (MI+Veh: 30±2%, MI+GSK: 43±2%) Reduced collagen

in non-infarct and peri-infarct zones Reduced macrophage infiltration in peri-infarct zone [1] | | Direct

Cellular Effects (In Vitro) | Cardiac myocytes [1] | Stimulated with AngII and TNFα [1] | Attenuated

myocyte hypertrophy Reduced expression of hypertrophy markers (ANP, β-MHC) [1] | | | Cardiac fibroblasts

[1] | Stimulated with AngII and TGFβ [1] | Reduced collagen synthesis Reduced expression of fibrosis

markers (CTGF, Collagen I) [1] | | | Monocytes [1] | Stimulated with LPS [1] | Reduced TNFα gene

expression [1] | | Mechanism of Action | Soluble Epoxide Hydrolase (sEH) inhibition [1] | N/A | The

primary mechanism is the inhibition of the sEH enzyme [1]. |
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The following methodologies are derived from the referenced study [1].

In Vivo Anti-Remodeling Study

Animal Model: Rats subjected to myocardial infarction (MI).
Treatment: GSK2188931B was administered post-MI at a dose of 80 mg/kg/day, mixed into

standard chow.
Duration: Treatment continued for 5 weeks.

Key Assessments:
Cardiac function was assessed by measuring Left Ventricular (LV) Ejection Fraction.

Structural remodeling was evaluated through histology on LV tissue sections, using:
Picrosirius red (PS) staining to quantify total collagen content.

Immunohistochemistry for Collagen I (CI) to identify a key collagen type.
Staining for macrophage infiltration in the peri-infarct zone.

In Vitro Protocols

Myocyte Hypertrophy Assay:
Cardiac myocytes were stimulated with pro-hypertrophic agents (Angiotensin II (AngII) and

Tumor Necrosis Factor-alpha (TNFα)).
Hypertrophy was quantified, and the expression of genetic markers ANP (atrial natriuretic

peptide) and β-MHC (beta-myosin heavy chain) was measured.
Cardiac Fibroblast Collagen Synthesis Assay:

Cardiac fibroblasts were stimulated with profibrotic agents (AngII and Transforming Growth
Factor-beta (TGFβ)).
Collagen synthesis was quantified, and the expression of Connective Tissue Growth Factor
(CTGF) and Collagen I genes was analyzed.

Monocyte Inflammation Assay:
Monocytes were stimulated with Lipopolysaccharide (LPS) to induce inflammation.

The expression of the TNFα gene was measured as a key inflammatory marker.

sEH Inhibition in Cardiac Repair Signaling

The diagram below illustrates the proposed mechanism of GSK2188931B based on general sEH biology and

the described pharmacological effects. The signaling pathways impacted by sEH inhibition lead to the

observed anti-remodeling, anti-fibrotic, and anti-inflammatory effects [1].
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> Proposed signaling pathway for GSK2188931B where soluble epoxide hydrolase (sEH) inhibition

stabilizes beneficial EETs, leading to improved cardiac outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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